molecular formula C16H13N3O3 B5738038 5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5738038
M. Wt: 295.29 g/mol
InChI Key: DWOSBZPVMQIJMT-UHFFFAOYSA-N
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Description

5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of two aromatic rings substituted with methyl and nitro groups, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 4-methyl-3-nitrobenzhydrazide with 3-methylbenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) with a Lewis acid catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products

    Reduction: 5-(4-methyl-3-aminophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: 5-(4-carboxy-3-nitrophenyl)-3-(3-carboxyphenyl)-1,2,4-oxadiazole.

Scientific Research Applications

5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, contributing to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-1,2,4-oxadiazole: Lacks the methyl and nitro substitutions, resulting in different reactivity and properties.

    5-(4-nitrophenyl)-1,2,4-oxadiazole: Contains a nitro group but lacks the methyl substitutions, affecting its electronic properties.

    3-(3-methylphenyl)-1,2,4-oxadiazole: Contains a methyl group but lacks the nitro substitution, influencing its chemical behavior.

Uniqueness

5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of both methyl and nitro groups on the aromatic rings

Properties

IUPAC Name

5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-10-4-3-5-12(8-10)15-17-16(22-18-15)13-7-6-11(2)14(9-13)19(20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOSBZPVMQIJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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